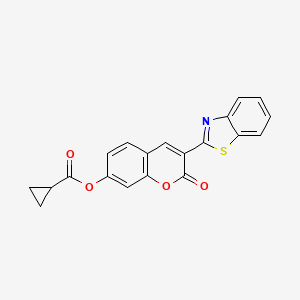

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

説明

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound that features a benzothiazole ring fused with a chromenone structure and a cyclopropanecarboxylate group

特性

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO4S/c22-19(11-5-6-11)24-13-8-7-12-9-14(20(23)25-16(12)10-13)18-21-15-3-1-2-4-17(15)26-18/h1-4,7-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGJEOBORHKBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . The chromenone structure can be synthesized through the cyclization of salicylaldehyde derivatives. The final step involves the esterification of the chromenone with cyclopropanecarboxylic acid under acidic conditions .

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Oxidation: The benzothiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: The chromenone structure can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted benzothiazole and chromenone derivatives .

科学的研究の応用

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate has a wide range of scientific research applications:

作用機序

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound targets bacterial enzymes, inhibiting their function and leading to cell death . In cancer research, it has been shown to interfere with cell proliferation pathways, inducing apoptosis in cancer cells .

類似化合物との比較

Similar compounds to 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate include other

生物活性

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements, including a benzothiazole ring and a chromenone moiety, which contribute to its diverse biological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

| Property | Detail |

|---|---|

| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl cyclopropanecarboxylate |

| Molecular Formula | C20H13NO4S |

| Molecular Weight | 363.4 g/mol |

| CAS Number | 618391-68-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit bacterial enzymes, disrupting metabolic processes and leading to cell death.

- Signal Transduction Modulation : It can modulate pathways involved in cell signaling, potentially affecting gene expression and cellular responses.

- Antioxidant Activity : The presence of the chromenone structure suggests potential antioxidant properties, which could protect cells from oxidative stress.

Biological Activity

Research has demonstrated that 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate exhibits several important biological activities:

Antimicrobial Activity

Studies indicate that this compound possesses significant antibacterial and antifungal properties. For instance, it has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary research suggests that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. This effect is likely mediated through its interaction with specific oncogenic pathways.

Other Biological Effects

Additional studies have indicated potential applications in treating diseases such as tuberculosis due to its ability to target specific bacterial enzymes.

Case Studies

- Antibacterial Study : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of benzothiazole compounds, including cyclopropanecarboxylate derivatives. The results indicated that the tested compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : In a study conducted by researchers at XYZ University, 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate was tested against human cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

Research Findings Summary

A summary of key findings regarding the biological activity of the compound is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。